molecular formula C37H61BrN2O4 B114938 Rapacuronium bromide CAS No. 156137-99-4

Rapacuronium bromide

Número de catálogo B114938
Número CAS: 156137-99-4
Peso molecular: 677.8 g/mol
Clave InChI: LVQTUXZKLGXYIU-GWSNJHLMSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rapacuronium bromide, also known by the brand name Raplon, is a rapidly acting, non-depolarizing aminosteroid neuromuscular blocker . It was formerly used in modern anaesthesia to aid and enable endotracheal intubation, which is often necessary to assist in the controlled ventilation of unconscious patients during surgery and sometimes in intensive care .


Synthesis Analysis

Rapacuronium bromide was developed by modifying the cyclo-amino structure of the substituents to the androstene skeleton of aminosteroidal neuromuscular blocking agents (NMBAs) .


Molecular Structure Analysis

The IUPAC name for Rapacuronium bromide is (2β,3α,5α,16β,17β)-3- (acetyloxy)-16- (1-allylpiperidinium-1-yl)-2-piperidin-1-yl-17- (propionyloxy)androstane bromide . Its molecular formula is C37H61N2O4+ and it has a molar mass of 597.905 g·mol −1 .


Chemical Reactions Analysis

Rapacuronium has an active metabolite that is at least as potent as the parent compound and is eliminated much less efficiently . Consequently, the time course of action of rapacuronium is prolonged after multiple doses or an infusion .


Physical And Chemical Properties Analysis

Rapacuronium bromide is a highly polar compound . Its clearance values are in the range 0.26-0.67 L/h/kg, with most studies giving a value of approximately 0.45 L/h/kg . A typical value for steady-state volume of distribution is 0.3 L/kg .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Applications

Rapacuronium bromide, known as rapacuronium (ORG-9487), is a nondepolarizing muscle relaxant with low potency and rapid onset of action. This property is partly due to its high plasma clearance. It generates a pharmacologically active metabolite, ORG-9488, which may affect recovery time after repeated doses or infusions. In clinical settings, rapacuronium facilitates rapid tracheal intubation under elective anesthesia conditions, but it is less effective in rapid-sequence settings compared to succinylcholine (Sparr, Beaufort, & Fuchs-Buder, 2001).

Comparative Studies with Other Neuromuscular Blocking Agents

Rapacuronium's efficacy has been compared to other neuromuscular blocking agents (NMBAs) such as rocuronium and cisatracurium. For example, rocuronium has a rapid onset of neuromuscular block, achieving good intubating conditions swiftly. Conversely, cisatracurium is more potent than rapacuronium but has a slower onset time (Sparr, Beaufort, & Fuchs-Buder, 2012).

Application in Specific Patient Populations

Rapacuronium has been used in special patient groups, such as children with Duchenne's muscular dystrophy, where it showed a longer recovery index compared to patients with normal neuromuscular function (Frankowski, Johnson, & Tobias, 2000).

Mechanism of Action and Effects

Rapacuronium preferentially antagonizes M2 versus M3 muscarinic receptors in airway smooth muscle. This preferential antagonism may explain some of its clinical effects and supports the hypothesis that rapacuronium can potentiate bronchoconstriction by selective antagonism of the M2 muscarinic receptor, leading to increased acetylcholine release (Jooste, Zhang, & Emala, 2005).

Hemodynamic Effects

In patients with coronary artery disease, rapacuronium showed significant hemodynamic effects, including decreases in blood pressure and systemic vascular resistance, compared to vecuronium and succinylcholine (Delboy, Tomichek, & Shields, 2002).

Safety And Hazards

Rapacuronium bromide was withdrawn from the United States market by Organon on March 27, 2001, less than 2 years after its FDA approval in 1999 due to the risk of fatal bronchospasm .

Propiedades

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQTUXZKLGXYIU-GWSNJHLMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048823
Record name Rapacuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rapacuronium bromide

CAS RN

156137-99-4
Record name Rapacuronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156137-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rapacuronium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rapacuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156137-99-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAPACURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rapacuronium bromide
Reactant of Route 2
Reactant of Route 2
Rapacuronium bromide
Reactant of Route 3
Rapacuronium bromide
Reactant of Route 4
Rapacuronium bromide
Reactant of Route 5
Reactant of Route 5
Rapacuronium bromide
Reactant of Route 6
Reactant of Route 6
Rapacuronium bromide

Citations

For This Compound
222
Citations
SV Onrust, RH Foster - Drugs, 1999 - Springer
Rapacuronium bromide (rapacuronium) is an aminosteroid, nondepolarising neuromuscular blocking agent (NMBA). At the recommended dose for endotracheal intubation (1.5 mg/kg), …
Number of citations: 23 link.springer.com
WJ Wight, PMC Wright - Clinical pharmacokinetics, 2002 - Springer
… Rapacuronium bromide is the most recent aminosteroidal nondepolarising neuromuscular blocking agent (NMBA) to be introduced into clinical practice. It was developed by modifying …
Number of citations: 10 link.springer.com
PMC Wright, R Brown, M Lau… - The Journal of the …, 1999 - pubs.asahq.org
… A PRELIMINARY study [1]indicates that the onset of clinically relevant doses of rapacuronium bromide (ORG9487; Organon Inc., W. Orange, NJ, and Organon Teknika, Boxtel, the …
Number of citations: 54 pubs.asahq.org
J Szenohradszky, JE Caldwell, PMC Wright… - The Journal of the …, 1999 - pubs.asahq.org
Background Because renal function affects the elimination of muscle relaxants, each new muscle relaxant must be evaluated in patients with renal failure. Accordingly, the …
Number of citations: 45 pubs.asahq.org
GE Larijani, A Zafeiridis… - … : The Journal of Human …, 1999 - Wiley Online Library
… Administration of neostigmine 0.04 mg/kg 2 minutes after rapacuronium bromide 1.5 mg/kg reduced the mean clinical duration of rapacuronium from 8 to 5.7 minutes and mean time to …
RK Mirakhur, KC McCourt - European Journal of Anaesthesiology, 2001 - cambridge.org
The need for a rapid-acting non-depolarizing neuromuscular blocking agent with a short duration of action resulted in the synthesis of rapacuronium. The onset of maximum block with …
Number of citations: 8 www.cambridge.org
JH Proost, S Schiere, TM Beaufort… - The Journal of the …, 1999 - pubs.asahq.org
To the Editor-In their article on the pharmacodynamics of rapacuro nium, Wright et at.’stated that after a I. 5-mg/kg dose, the drug’s time course of action (at the adductor pollicis) is …
Number of citations: 5 pubs.asahq.org
AF Kopman, MM Klewicka, K Ghori… - The Journal of the …, 2000 - pubs.asahq.org
Background A rigorous study of the dose-response relation of rapacuronium has, to our knowledge, yet to be performed. In addition, there is little information available regarding the …
Number of citations: 30 pubs.asahq.org
DM Fisher, R Kahwaji, D Bevan, G Bikhazi… - The Journal of the …, 1999 - pubs.asahq.org
… RECENTLY, we reported that both the onset and recovery of rapacuronium bromide (ORG9487, Organon Inc., West Orange, NJ, and Organon Teknika, Boxtel, Netherlands) are rapid. [1…
Number of citations: 21 pubs.asahq.org
PF White - British journal of anaesthesia, 2002 - academic.oup.com
The demise of succinylcholine has been predicted after the introduction of each new short-acting non-depolarizing neuromuscular blocking agent (NMBA). The availability of a rapid-…
Number of citations: 29 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.